BI-853520 -

BI-853520

Catalog Number: EVT-1492007
CAS Number:
Molecular Formula: C₂₉H₂₈N₄O₂
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-853520 a novel, highly selective PTK2 kinase inhibitor that demonstrates anti-tumor activity in vitro and in vivo.
Overview

BI 853520 is a novel compound developed as a potent and selective inhibitor of focal adhesion kinase (FAK), which plays a crucial role in various cellular processes, including proliferation, migration, and survival of cancer cells. FAK is often overexpressed or activated in many malignancies, making it an attractive target for cancer therapy. The compound has shown promise in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in treating various cancers.

Source and Classification

BI 853520 was developed through a collaborative effort involving medicinal chemistry and pharmacology research. It belongs to the class of small molecule inhibitors targeting tyrosine kinases, specifically designed to inhibit FAK activity. The compound is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase, thereby blocking its enzymatic activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI 853520 involves several key steps that optimize its chemical structure for enhanced potency and selectivity. The initial synthesis starts with the preparation of a tricyclic core structure, which is modified through various chemical reactions:

  1. Formation of the Tricyclic Core: The tricyclic core is synthesized via a series of reactions including amination with benzophenone imine and subsequent hydrolysis to yield primary amines.
  2. Methylation: Deprotonation of the primary amine followed by treatment with iodomethane generates a methylated intermediate.
  3. N-Arylation: This step involves N-arylation with dichloro-nitropyrimidine under sodium hydride conditions to introduce specific substituents that enhance binding affinity.
  4. Cyclization: Iron-promoted reductive cyclization is performed to form the final tricyclic structure, followed by additional methylation steps to complete the synthesis.

These methods emphasize the importance of optimizing both the core structure and side chains to improve potency against FAK while maintaining selectivity for other kinases .

Molecular Structure Analysis

Structure and Data

The molecular structure of BI 853520 features a tricyclic framework with specific functional groups that contribute to its biological activity. The compound's structural formula includes:

  • A central tricyclic core that provides structural stability.
  • An aniline moiety that interacts with the kinase hinge region through hydrogen bonding.
  • Substituents that are strategically placed to enhance binding affinity and selectivity.

The three-dimensional conformation of BI 853520 allows for effective interaction with the active site of FAK, which is critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of BI 853520 involves several key chemical reactions:

  1. Amination Reactions: These reactions introduce amine groups into the molecular structure, essential for forming hydrogen bonds with target kinases.
  2. Methylation: The introduction of methyl groups alters electronic properties, enhancing binding interactions.
  3. Cyclization Reactions: These reactions are crucial for forming the final tricyclic structure, which is necessary for biological activity.

Each reaction step is optimized for yield and purity, ensuring that the final product possesses high potency against FAK .

Mechanism of Action

Process and Data

BI 853520 exerts its effects by selectively inhibiting FAK activity through competitive inhibition at the ATP-binding site. Upon binding, it prevents autophosphorylation of specific tyrosine residues within FAK, particularly tyrosine 397, which is critical for FAK activation. This inhibition disrupts downstream signaling pathways associated with cell survival and proliferation, leading to reduced tumor growth and metastasis in various cancer models.

In preclinical studies, BI 853520 demonstrated significant anti-tumor effects in xenograft models, particularly in tumors exhibiting mesenchymal characteristics linked to high sensitivity to FAK inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI 853520 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may require specific storage conditions to maintain integrity.

These properties are critical for determining the pharmacokinetic profile during clinical evaluations .

Applications

Scientific Uses

BI 853520 has significant potential applications in cancer therapy due to its ability to inhibit FAK signaling pathways involved in tumor progression. Its primary applications include:

Current clinical trials are assessing its safety profile and therapeutic efficacy across different cancer types, aiming to establish BI 853520 as a viable treatment option in oncology .

Properties

Product Name

BI-853520

Molecular Formula

C₂₉H₂₈N₄O₂

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.